1,1,2-Triethoxyethane

Structural isomer differentiation Protecting group strategy Orthoester vs acetal reactivity

1,1,2-Triethoxyethane (CAS 4819-77-6), also systematically named ethoxyacetaldehyde diethyl acetal, is a C8H18O3 mixed acetal-ether bearing two ethoxy groups at the C1 acetal carbon and one ethoxy group at the C2 ether position. This structural arrangement distinguishes it from the isomeric orthoester 1,1,1-triethoxyethane (triethyl orthoacetate, CAS 78-39-7) and from simple dialkyl acetals such as acetaldehyde diethyl acetal (CAS 105-57-7).

Molecular Formula C8H18O3
Molecular Weight 162.23 g/mol
CAS No. 4819-77-6
Cat. No. B058259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,2-Triethoxyethane
CAS4819-77-6
Synonyms1,2,2-Triethoxyethane;  Ethoxyacetaldehyde Diethyl Acetal;  NSC 62041
Molecular FormulaC8H18O3
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCCOCC(OCC)OCC
InChIInChI=1S/C8H18O3/c1-4-9-7-8(10-5-2)11-6-3/h8H,4-7H2,1-3H3
InChIKeyVNSJUZIHZNZLKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,2-Triethoxyethane (CAS 4819-77-6): Core Identity and Procurement-Relevant Profile


1,1,2-Triethoxyethane (CAS 4819-77-6), also systematically named ethoxyacetaldehyde diethyl acetal, is a C8H18O3 mixed acetal-ether bearing two ethoxy groups at the C1 acetal carbon and one ethoxy group at the C2 ether position [1]. This structural arrangement distinguishes it from the isomeric orthoester 1,1,1-triethoxyethane (triethyl orthoacetate, CAS 78-39-7) and from simple dialkyl acetals such as acetaldehyde diethyl acetal (CAS 105-57-7). The compound is a colorless to pale yellow liquid with a density of approximately 0.901 g/cm³ and a boiling point of 52–54 °C at 12 mmHg [2]. It is commercially available at purities of ≥95% to 98% from multiple specialty chemical suppliers and is primarily employed as a protected aldehyde synthon, a pharmaceutical intermediate, and a biomass-derived platform chemical [3].

Why 1,1,2-Triethoxyethane Cannot Be Swapped with Structural Isomers or Simpler Acetals


Although 1,1,2-triethoxyethane shares the molecular formula C8H18O3 with its orthoester isomer 1,1,1-triethoxyethane, the two compounds belong to fundamentally different functional group classes—mixed acetal-ether versus orthoester—and participate in distinct reaction manifolds [1]. The 1,1,2-isomer hydrolyzes to liberate ethoxyacetaldehyde, making it a regioselective C2-building block for heterocycle synthesis; the 1,1,1-isomer instead releases acetic acid upon hydrolysis and serves primarily as an acetylating agent . Compared with the simpler acetal acetaldehyde diethyl acetal (C6H14O2, MW 118.17), 1,1,2-triethoxyethane provides an additional ethoxyethyl handle that enables downstream ether-functionalized scaffolds without requiring a separate alkylation step . These mechanistic and synthetic divergences mean that substituting one triethoxyethane isomer or a simpler acetal for another will alter—or entirely defeat—the intended synthetic pathway, making informed procurement essential.

Quantitative Differentiation Evidence for 1,1,2-Triethoxyethane Against Closest Analogs


Structural Class Divergence: Mixed Acetal-Ether (1,1,2-) Versus Orthoester (1,1,1-) Defines Synthetic Utility

1,1,2-Triethoxyethane is a mixed acetal-ether in which two ethoxy groups reside on C1 (acetal carbon) and one ethoxy group resides on C2 (ether carbon). Its constitutional isomer 1,1,1-triethoxyethane (triethyl orthoacetate, CAS 78-39-7) consolidates all three ethoxy groups on a single carbon, forming an orthoester. This structural difference dictates that the 1,1,2-isomer undergoes hydrolysis to yield ethoxyacetaldehyde—a bifunctional C2 synthon—whereas the 1,1,1-isomer hydrolyzes to acetic acid [1]. The 1,1,2-isomer further serves as a protected form of ethoxyacetaldehyde that withstands basic and nucleophilic conditions, enabling orthogonal protection strategies that the orthoester isomer cannot support .

Structural isomer differentiation Protecting group strategy Orthoester vs acetal reactivity

Physical Property Differentiation: Boiling Point, Density, and Flash Point Versus 1,1,1-Triethoxyethane and Acetaldehyde Diethyl Acetal

The physical properties of 1,1,2-triethoxyethane differ measurably from those of both its orthoester isomer and the simpler acetal. Under reduced pressure (12 mmHg), 1,1,2-triethoxyethane boils at 52–54 °C, whereas 1,1,1-triethoxyethane boils at 142 °C at atmospheric pressure and acetaldehyde diethyl acetal boils at 101–103 °C at atmospheric pressure . Density values are 0.901 g/cm³ (1,1,2-), 0.885 g/mL (1,1,1-), and 0.831 g/mL (acetaldehyde diethyl acetal), respectively. The flash point of 1,1,2-triethoxyethane (46 °C) is substantially higher than that of acetaldehyde diethyl acetal (−21 °C), conferring a significant safety advantage in handling and storage .

Physical property comparison Solvent selection Distillation purification

Biomass-Derived Trialkoxyethane Yield: 1,1,2-Triethoxyethane (72.56%) Versus 1,1,2-Trimethoxyethane (88.44%) Under Identical Catalytic Conditions

In a 2023 study of Cs2HPW12O40-catalyzed conversion of glucose to 1,1,2-trialkoxyethanes via [2+4] retro-aldol condensation, 1,1,2-triethoxyethane was obtained in 72.56% yield when the reaction was conducted in ethanol, compared to 88.44% yield for 1,1,2-trimethoxyethane when the reaction was conducted in methanol under otherwise identical conditions [1]. The 15.88 percentage-point yield difference reflects the steric and electronic influence of the larger ethoxy nucleophile relative to methoxy, providing a quantitative benchmark for selecting the optimal alcohol feedstock in bio-based TriAE production.

Biomass valorization Catalytic conversion Trialkoxyethane yield optimization

Pharmaceutical Intermediate Differentiation: Incorporation into Pyrazolopyrimidine COX-2 Inhibitors and Isoxazole Antivirals

1,1,2-Triethoxyethane is explicitly cited as the key intermediate for constructing pyrazolopyrimidine derivatives that act as COX-2 selective inhibitors, as well as for preparing [(1,2,4-oxadiazolylphenoxy)alkyl]isoxazoles with antiviral activity . In contrast, 1,1,1-triethoxyethane is employed as an acetylating agent and water scavenger but is not documented as a precursor for these specific heterocyclic pharmacophores . The 1,1,2-isomer's ability to deliver a protected ethoxyacetaldehyde moiety directly into the heterocyclic core is the mechanistic basis for this application selectivity.

COX-2 selective inhibitor Pyrazolopyrimidine synthesis Antiviral isoxazole Pharmaceutical intermediate

Acetal Protecting Group Orthogonality: Acid-Labile Acetal with Base-Stable Ether Moiety Enables Selective Deprotection Strategies

1,1,2-Triethoxyethane functions as a protected equivalent of ethoxyacetaldehyde, in which the diethyl acetal group at C1 is stable to strong bases, nucleophiles, and oxidizing/reducing agents, yet is cleaved under mild aqueous acid conditions to regenerate the aldehyde [1]. This orthogonality is a general feature of acetals but is specifically valuable for 1,1,2-triethoxyethane because the C2 ethoxyethyl ether moiety remains intact during acetal deprotection, providing a differentiated handle for further elaboration . In contrast, acetaldehyde diethyl acetal (CAS 105-57-7) lacks this additional ether functionality, limiting its utility to simple aldehyde protection without the capacity for downstream ether-directed transformations.

Protecting group orthogonality Acetal deprotection Multi-step organic synthesis

Chemical Stability Profile: Resistance to Elimination and Acid-Mediated Degradation Versus Typical Acetals

According to vendor technical documentation and inferred from its molecular structure, 1,1,2-triethoxyethane is relatively non-reactive toward elimination reactions and does not readily undergo acidic degradation compared to many simpler acetals . This stability arises because the acetal carbon (C1) bears a hydrogen rather than an enolizable alkyl substituent, precluding E1 or E2 elimination pathways that commonly degrade acetals derived from enolizable aldehydes. The purification protocol—drying over Na2SO4 followed by distillation—further underscores its robustness under standard laboratory manipulation . This property is particularly relevant when comparing to acetaldehyde diethyl acetal, which has a significantly lower flash point (−21 °C) and higher volatility, indicating greater handling hazard .

Chemical stability Elimination resistance Storage stability Reagent robustness

Highest-Value Application Scenarios for 1,1,2-Triethoxyethane Based on Quantitative Differentiation Evidence


Synthesis of Pyrazolopyrimidine COX-2 Selective Inhibitor Candidates

Medicinal chemistry programs targeting cyclooxygenase-2 (COX-2) for anti-inflammatory drug discovery employ 1,1,2-triethoxyethane as the protected ethoxyacetaldehyde source for constructing the pyrazolopyrimidine core. This application exploits the compound's unique ability—not shared by 1,1,1-triethoxyethane—to deliver a C2 aldehyde-ether synthon directly into the heterocyclic scaffold . Procurement of the correct 1,1,2-isomer (CAS 4819-77-6) is essential, as substitution with the orthoester isomer (CAS 78-39-7) would intercept an entirely different reaction pathway, yielding no COX-2 inhibitor scaffold .

Preparation of [(1,2,4-Oxadiazolylphenoxy)alkyl]isoxazole Antiviral Agents

In antiviral drug discovery programs, 1,1,2-triethoxyethane serves as the precursor for assembling isoxazole derivatives bearing the 1,2,4-oxadiazolylphenoxyalkyl pharmacophore. The compound's ethoxyacetaldehyde diethyl acetal structure enables regioselective incorporation of the ethoxyethyl fragment into the isoxazole scaffold, as documented in multiple patent families . The 72.56% catalytic yield benchmark from biomass-derived ethanol further opens a potential green-chemistry supply route for this pharmaceutical building block [1].

Multi-Step Organic Synthesis Requiring Orthogonal Aldehyde Protection with a Differentiable Ether Handle

For complex natural product or pharmaceutical syntheses where an aldehyde must be protected through multiple synthetic transformations, 1,1,2-triethoxyethane offers a key advantage over simpler acetals such as acetaldehyde diethyl acetal: upon deprotection, it regenerates ethoxyacetaldehyde rather than unsubstituted acetaldehyde, providing a pre-installed ether handle for subsequent reactions without requiring an additional alkylation step . This dual-handle architecture reduces step count and improves overall synthetic efficiency, directly impacting cost-of-goods in process-scale manufacturing .

Biomass-Derived Platform Chemical Production via Catalytic Retro-Aldol Conversion

The catalytic conversion of glucose or other biomass-derived hexoses to 1,1,2-triethoxyethane using Cs2HPW12O40-type heteropolyacid catalysts achieves a demonstrated 72.56% yield in ethanol . This positions 1,1,2-triethoxyethane as a bio-based platform chemical for downstream production of ethoxyacetaldehyde derivatives, specialty solvents, and pharmaceutical intermediates. Process development teams evaluating bio-based TriAE production must account for the 15.88 percentage-point yield differential versus the methoxy analog when selecting alcohol feedstocks and target products .

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